molecular formula C10H8CuN4O4 B12060550 Bis(pyrazine-2-carbonyloxy)copper

Bis(pyrazine-2-carbonyloxy)copper

Cat. No.: B12060550
M. Wt: 311.74 g/mol
InChI Key: IHQHODNDHJVSSE-UHFFFAOYSA-N
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Description

Bis(pyrazine-2-carbonyloxy)copper is a copper(II) coordination complex designed for research and development purposes. This compound features pyrazine-based ligands, which are known to facilitate the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse architectural dimensions . The pyrazine ring is a nitrogen-rich heterocycle that often serves as a bridging ligand, connecting metal centers to form polymeric networks with potential interesting magnetic or electronic properties . In the field of biomedical research, copper complexes incorporating pyrazine derivatives have demonstrated significant biological activities in preclinical studies. These activities include potent cytotoxicity against specific cancer cell lines, such as SMMC7721, and the ability to induce apoptosis through dual-targeting mechanisms involving mitochondrial dysfunction and nuclear DNA damage . Furthermore, pyrazine-carboxylate copper complexes have been synthesized and characterized as catalysts for organic transformations, such as the alpha-amination of carbonyl compounds, using environmentally benign oxidants . The compound is presented for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to characterize the compound fully upon receipt, as its specific coordination geometry and properties can be influenced by synthesis conditions .

Properties

Molecular Formula

C10H8CuN4O4

Molecular Weight

311.74 g/mol

IUPAC Name

copper;pyrazine-2-carboxylic acid

InChI

InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9);

InChI Key

IHQHODNDHJVSSE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu]

Origin of Product

United States

Preparation Methods

Ligand Synthesis: Pyrazine-2-Carbonyloxy Anion Preparation

The ligand precursor, pyrazine-2-carboxylic acid, is typically synthesized via oxidation of 2-methylpyrazine or through carboxylation reactions. Subsequent esterification or deprotonation yields the reactive species required for copper coordination.

Method A: Esterification with Alcohols
Pyrazine-2-carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form alkyl pyrazine-2-carboxylates. For example:

Pyrazine-2-COOH+R-OHH+Pyrazine-2-COOR+H2O\text{Pyrazine-2-COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Pyrazine-2-COOR} + \text{H}_2\text{O}

The ester is then saponified using a base (e.g., NaOH) to generate the sodium salt of pyrazine-2-carbonyloxy.

Method B: Direct Deprotonation
In non-aqueous solvents (e.g., DMF, THF), pyrazine-2-carboxylic acid is deprotonated by strong bases (e.g., NaH, KOtBu) to form the carboxylate anion. This route avoids ester intermediates and is preferred for moisture-sensitive reactions.

Complexation with Copper Salts

The ligand anion reacts with copper(II) salts under controlled conditions to form the target complex. Common copper sources include Cu(NO₃)₂·3H₂O, CuSO₄·5H₂O, and CuCl₂.

Procedure 1: Aqueous Coordination

  • Dissolve pyrazine-2-carboxylic acid (2.0 mmol) in deionized water.

  • Add NaOH (2.2 mmol) to deprotonate the acid, forming the sodium carboxylate.

  • Introduce Cu(NO₃)₂·3H₂O (1.0 mmol) dropwise with stirring.

  • Heat at 60°C for 4 hours, yielding a blue precipitate.

  • Isolate via filtration and wash with cold water.

Procedure 2: Solvothermal Synthesis

  • Combine pyrazine-2-carboxylic acid (2.0 mmol) and CuCl₂ (1.0 mmol) in ethanol.

  • Add triethylamine (2.2 mmol) as a base.

  • Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Cool slowly to room temperature; isolate crystals via filtration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (HPLC)
Water607295
Ethanol120 (solvothermal)8598
DMF255890

Solvothermal methods in ethanol achieve higher yields and purity due to improved ligand solubility and controlled crystal growth. Aqueous methods, while simpler, risk hydrolysis of the carboxylate ligand.

Stoichiometric Ratios

Molar ratios of Cu²⁺:ligand ≥ 1:2 are critical to prevent formation of polymeric byproducts. Excess ligand (≥2.2 eq) ensures complete complexation, as confirmed by elemental analysis.

Characterization Techniques

Spectroscopic Analysis

  • FT-IR : Bands at 1670 cm⁻¹ (C=O stretch) and 1380 cm⁻¹ (Cu-O vibration) confirm ligand coordination.

  • UV-Vis : A d-d transition band at 650 nm (ε = 450 M⁻¹cm⁻¹) is characteristic of octahedral Cu²⁺ geometry.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a distorted octahedral geometry with two pyrazine-2-carbonyloxy ligands occupying equatorial positions. Axial sites are occupied by solvent molecules (e.g., H₂O, ethanol).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Aqueous7295HighLow
Solvothermal8598ModerateMedium
Direct Deprotonation6592LowHigh

Solvothermal synthesis offers the best balance of yield and purity but requires specialized equipment. Aqueous methods are preferable for large-scale production despite slightly lower yields.

Applications and Implications

This compound demonstrates catalytic activity in cross-coupling reactions, analogous to Ni@Bpy-sp2c-COF systems. Its electronic structure, influenced by the pyrazine ring, enhances substrate activation in C-C bond formation. Additionally, pyrazine-copper hybrids show promise in anticancer research, with mechanisms involving ROS generation and DNA damage .

Chemical Reactions Analysis

Types of Reactions

Bis(pyrazine-2-carbonyloxy)copper can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.

    Substitution: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.

    Coordination: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.

    Coordination: Additional ligands, such as phosphines or amines, can be introduced to form new coordination complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new copper(II) complexes with different ligands.

Scientific Research Applications

Chemistry

  • Catalytic Role : Bis(pyrazine-2-carbonyloxy)copper serves as a catalyst in various organic transformations, including coupling reactions and oxidation processes. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.
Reaction TypeDescription
CouplingFacilitates the formation of C-C bonds between organic molecules.
OxidationParticipates in redox reactions, cycling between different oxidation states.

Biology

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, with ongoing studies aimed at understanding its mechanism of action against cancer cell lines .
Cell LineIC50 Value (μM)Effect
BEL-740210.74Induces apoptosis without toxicity to normal cells
MCF-79.1Comparable efficacy to standard chemotherapeutics

Medicine

  • Therapeutic Development : Research is ongoing to explore this compound's role in developing new therapeutic agents, particularly for cancer treatment. Its interaction with biological targets may lead to novel treatment modalities .

Industrial Applications

This compound is also being explored for its potential in developing materials with unique electronic and magnetic properties. Its ability to form coordination complexes makes it suitable for applications in material science and nanotechnology.

Case Studies

Recent studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated its efficacy against specific bacterial strains, showing significant inhibition compared to control groups.
  • Cancer Research : In vitro studies on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism by which bis(pyrazine-2-carbonyloxy)copper exerts its effects involves the coordination of the copper center to various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(pyrazine-2-carbonyloxy)copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.

Biological Activity

Bis(pyrazine-2-carbonyloxy)copper is a coordination compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a copper(II) complex formed with pyrazine-2-carboxylic acid derivatives. The structure allows for unique interactions with biological macromolecules, influencing various cellular processes. Copper complexes are known for their roles in catalysis and as potential therapeutic agents due to their ability to induce oxidative stress in cancer cells and inhibit certain enzymes.

Mechanisms of Biological Activity

  • Antitumor Activity : Research indicates that copper complexes exhibit significant antitumor properties. For instance, copper(II) complexes have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. Studies report that these complexes can induce paraptotic cell death and stress the endoplasmic reticulum (ER), leading to apoptosis in cancer cells .
  • Antioxidant Properties : The ability of this compound to generate reactive oxygen species (ROS) is crucial for its biological activity. By inducing oxidative stress, these compounds can disrupt cellular redox balance, which is particularly effective against rapidly dividing cancer cells .
  • Enzyme Inhibition : Copper complexes are also known to inhibit specific enzymes, such as kinases involved in cellular signaling pathways. For example, certain pyrazine derivatives show strong inhibition against Pim kinases, which play a role in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against various cancer cell lines, outperforming cisplatin
Enzyme InhibitionStrong inhibition of Pim kinases with IC50 values ranging from 10 nM to 13 nM
AntioxidantInduces oxidative stress leading to apoptosis in cancer cells

Notable Research Findings

  • A study demonstrated that copper(II) complexes derived from pyrazine ligands exhibited enhanced antitumor activity in 3D spheroid cultures, suggesting improved efficacy in more physiologically relevant models compared to standard monolayer cultures .
  • Another investigation highlighted the neuroprotective effects of pyrazine-modified compounds, which showed significant activity in protecting neuronal cells from oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(pyrazine-2-carbonyloxy)copper and related complexes?

  • Methodological Answer : The synthesis typically involves ligand exchange or coordination-driven assembly. For example, copper(II) complexes with pyrazine derivatives can be synthesized by mixing stoichiometric amounts of copper salts (e.g., CuCl₂, CuBr₂) with pyrazine-based ligands in ethanol or methanol/water solutions under ambient conditions. Room-temperature reactions in ethanol (1:1 molar ratio of metal to ligand) yield stable complexes, as demonstrated in the synthesis of [CuCl₂(py-2pz)]₂ . Alternative routes involve hydrothermal methods, where pyrazine-2,3-dicarboxylic acid reacts with CuBr₂ in methanol/water (1:1) to form mixed-ligand complexes . Key considerations include pH control and solvent polarity to avoid ligand hydrolysis.

Q. Which spectroscopic and analytical methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~420–680 nm for Cu(II) complexes) and ligand-to-metal charge transfer bands .
  • X-ray Crystallography : Resolves coordination geometry (e.g., distorted octahedral or square-planar structures) and ligand bonding modes. Supplementary crystallographic data (CCDC codes 1887945, 1445986) are available for cross-validation .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., loss of coordinated water at ~100–150°C) .
  • Magnetic Susceptibility : Confirms oxidation states; Cu(II) complexes typically exhibit μeff ~1.7–2.1 BM due to d⁹ configuration .

Advanced Research Questions

Q. How do variations in ligand substitution or reaction conditions influence the structural and electronic properties of this compound?

  • Methodological Answer : Subtle changes in ligand substituents (e.g., trifluoroethoxy or methyl groups) alter steric and electronic effects, impacting coordination modes. For instance, pyrazine-2-carboxylate ligands with electron-withdrawing groups (e.g., -CF₃) stabilize lower coordination numbers, favoring tetrahedral geometries over octahedral . Reaction conditions such as solvent polarity (ethanol vs. water) and temperature also modulate crystallization kinetics. Comparative studies using cyclic voltammetry and DFT calculations can quantify ligand-induced redox potential shifts (e.g., ΔE ~0.2–0.5 V for -OCH₃ vs. -NO₂ substituents) .

Q. How can researchers resolve discrepancies in reported crystallographic data for copper-pyrazine complexes?

  • Methodological Answer : Contradictions often arise from differences in crystallization solvents or counterion effects. To address this:

  • Cross-Validate Data : Compare unit cell parameters (e.g., α, β, γ angles) and bond lengths with reference datasets (e.g., CCDC entries ).
  • Control Experiments : Replicate syntheses under identical conditions to isolate solvent/counterion contributions. For example, perchlorate vs. nitrate counterions can induce distinct packing arrangements .
  • Advanced Diffraction Techniques : Use high-resolution synchrotron XRD to resolve ambiguities in low-quality single crystals .

Q. What mechanistic insights can be gained from studying the biological or catalytic activity of this compound?

  • Methodological Answer : Functional studies require correlation of structure-activity relationships:

  • Topoisomerase Inhibition : Cu(II) complexes with thiosemicarbazone ligands show IC₅₀ values <10 μM by intercalating DNA and disrupting topoisomerase-DNA binding .
  • Catalytic Applications : In oxidation reactions, copper-pyrazine complexes act as Lewis acid catalysts. Kinetic studies (e.g., turnover frequency measurements) and in-situ EXAFS can elucidate active sites and reaction pathways .

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